Product packaging for methyl 4-iodo-1H-indole-2-carboxylate(Cat. No.:)

methyl 4-iodo-1H-indole-2-carboxylate

Cat. No.: B15308105
M. Wt: 301.08 g/mol
InChI Key: QJJKBLGPGQTMQO-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-indole-2-carboxylate (CAS 1934418-77-5) is a high-value halogenated indole derivative designed for advanced research and drug discovery applications. This compound features a iodine atom at the 4-position and a methyl ester at the 2-position of the indole ring, creating a multifunctional scaffold for synthetic organic and medicinal chemistry. The indole core is a privileged structure in drug design, known for its diverse biological activities and presence in compounds targeting cancer, infectious diseases, neurological disorders, and other therapeutic areas . The iodine substituent introduces significant synthetic utility, making this compound a crucial intermediate for expanding molecular diversity through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings . This allows researchers to efficiently construct complex, polysubstituted indole libraries for structure-activity relationship (SAR) studies . In early-stage drug discovery, for instance, substituted indoles have been identified through phenotypic screening and optimized for activity against parasitic diseases like Chagas disease . The methyl ester group acts as both an electron-withdrawing group and a versatile synthetic handle, which can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides. This compound is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO2 B15308105 methyl 4-iodo-1H-indole-2-carboxylate

Properties

IUPAC Name

methyl 4-iodo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJKBLGPGQTMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-iodo-1H-indole-2-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method involves the reaction of 4-iodoaniline with diethyl oxalate to form the corresponding oxalyl derivative, which is then cyclized to form the indole ring. The resulting compound is then esterified using methanol and an acid catalyst to yield this compound .

Chemical Reactions Analysis

Methyl 4-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key Substituents and Their Impact

  • 4-Iodo vs. Molecular Weight: Methyl 4-methoxy-1H-indole-2-carboxylate has a molecular formula of C₁₁H₁₁NO₃ (MW: 221.21 g/mol), while the iodine analog would approximate C₁₀H₈INO₂ (MW: ~305.09 g/mol), reflecting iodine’s higher atomic mass .
  • 4-Iodo vs. 5-Halo (Methyl 5-Halo-1H-Indole-2-Carboxylate) :

    • Positional isomerism significantly affects biological activity. For example, 5-chloro and 5-bromo derivatives exhibit enhanced antitumor activity compared to unsubstituted indoles, suggesting that the 4-iodo derivative may have unique target interactions .
  • 4-Iodo vs. In contrast, iodine’s electronegativity and size may favor halogen bonding in protein-ligand interactions .

Table 1: Structural and Physical Properties of Selected Indole-2-Carboxylates

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-iodo-1H-indole-2-carboxylate 4-I C₁₀H₈INO₂* ~305.09 Heavy-atom derivative for crystallography
Methyl 4-methoxy-1H-indole-2-carboxylate 4-OCH₃ C₁₁H₁₁NO₃ 221.21 High solubility; antitumor potential
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate 4-OBn C₁₈H₁₇NO₃ 295.33 Enhanced lipophilicity; lab synthesis
Ethyl 4-isopropyl-1H-indole-2-carboxylate 4-C₃H₇ C₁₄H₁₇NO₂ 231.29 Steric effects; structural studies

Structural and Crystallographic Features

  • Crystal Packing : Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits intermolecular C–H···O hydrogen bonds, stabilizing its lattice . The iodine atom in the 4-position would likely induce stronger halogen bonding, affecting crystal symmetry and diffraction quality .
  • Software for Analysis : SHELX programs are widely used for refining small-molecule structures, leveraging iodine’s heavy-atom effect for phase determination .

Biological Activity

Methyl 4-iodo-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, primarily due to its unique structural features that facilitate various biological activities. This article delves into the biological activity of this compound, including its synthesis, interaction mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indole ring system, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an iodine atom at the 4-position and a carboxylate group at the 2-position significantly influences its reactivity and biological interactions. The molecular formula is C10H8INO2C_{10}H_{8}INO_2 with a molecular weight of approximately 301.08 g/mol.

Synthesis

The synthesis of this compound typically involves the iodination of methyl 1H-indole-2-carboxylate. Various methods can be employed, including electrophilic aromatic substitution reactions, which are essential for modifying the compound to enhance its biological activity or create more complex derivatives.

Biological Activity

This compound exhibits a range of biological activities due to its ability to interact with various molecular targets:

1. Anticancer Activity
Research indicates that derivatives of indole compounds, including this compound, display significant anticancer properties. For instance, studies have shown that structural modifications at specific positions on the indole ring can enhance binding affinity to cancer-related targets, leading to increased efficacy as enzyme inhibitors in cancer cell lines .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. Certain analogs have demonstrated low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects .

3. Enzyme Inhibition
this compound has been shown to inhibit various kinases, which are critical in cell signaling pathways. The compound's ability to engage in π-π interactions and hydrogen bonding enhances its potential as a kinase inhibitor, making it a candidate for further development in therapeutic contexts .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Study on Anticancer Activity This compound derivatives showed significant antiproliferative effects against A549 lung cancer cells with IC50 values in the nanomolar range .
Antimicrobial Study Compounds derived from this compound exhibited strong activity against MRSA with MIC values as low as 0.98 μg/mL .
Kinase Inhibition Research The compound demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy .

The biological activity of this compound is largely attributed to its structural characteristics:

  • Indole Core Interactions : The indole core allows for multiple interactions with target proteins through π-stacking and hydrogen bonding.
  • Iodine Substitution : The iodine atom enhances electrophilic reactivity, facilitating nucleophilic attacks during enzymatic reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-iodo-1H-indole-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves alkylation or iodination of indole precursors. For example, methyl indole-2-carboxylate derivatives are often iodinated at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like DMF or THF under reflux. Key steps include protecting the indole nitrogen (e.g., with methyl groups via MeI/K₂CO₃) to direct iodination regioselectivity . Optimization involves adjusting solvent polarity, reaction temperature (e.g., 60–80°C), and stoichiometry of iodinating agents to maximize yield and purity .
  • Characterization : Post-synthesis, confirm regiochemistry via 1H NMR^1 \text{H NMR} (e.g., downfield shifts for H-3/H-5 protons) and mass spectrometry. X-ray crystallography (using SHELXL ) can resolve ambiguities in substitution patterns.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} identifies substituent effects (e.g., deshielding of H-4 due to iodine’s electron-withdrawing effect). IR confirms ester carbonyl stretches (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction with SHELX programs refines bond lengths/angles, particularly the C-I bond (~2.09 Å), and verifies planarity of the indole ring. ORTEP-III visualizes thermal ellipsoids to assess structural rigidity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Data Analysis : Discrepancies may arise from variations in substituent positioning (e.g., 4-iodo vs. 5-iodo isomers) or purity. Cross-validate biological assays (e.g., antimicrobial IC50_{50}) with HPLC-pure samples (>98%) . Compare results under standardized conditions (e.g., cell lines, incubation time).
  • Mechanistic Studies : Use density functional theory (DFT) to model electronic effects of iodine on indole’s π-system, correlating with observed bioactivity (e.g., halogen bonding in enzyme inhibition) .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

  • Process Optimization : Employ flow chemistry (e.g., continuous microreactors) to enhance scalability and reduce side reactions. Solvent screening (e.g., acetonitrile vs. DMF) improves reaction kinetics . Catalytic systems (e.g., Pd/Cu for direct C-H iodination) reduce stoichiometric waste .
  • Automation : Integrate robotic platforms for parallel synthesis, varying iodine sources (NIS vs. I2_2) and temperatures. Machine learning models predict optimal conditions from historical data .

Q. How does the electronic nature of the 4-iodo substituent influence reactivity in cross-coupling reactions?

  • Experimental Design : Compare Suzuki-Miyaura coupling efficiency using 4-iodo vs. 4-bromo analogs. Iodine’s lower electronegativity enhances oxidative addition with Pd(0) catalysts. Monitor reaction progress via 1H NMR^1 \text{H NMR} for aryl boronate consumption.
  • Theoretical Framework : Use frontier molecular orbital (FMO) analysis to quantify iodine’s impact on indole’s HOMO-LUMO gap, which correlates with catalytic turnover rates .

Methodological and Theoretical Questions

Q. What computational methods are best suited to predict the physicochemical properties of this compound?

  • Molecular Modeling : DFT (B3LYP/6-311+G(d,p)) calculates dipole moments, polarizability, and solvation energy. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solubility and aggregation behavior .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), highlighting iodine’s role in hydrophobic pocket binding .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Conceptual Linking : Frame studies within the "halogen-enriched fragment" paradigm, where iodine enhances target affinity and metabolic stability. Compare with known iodinated drugs (e.g., thyroxine) to identify shared pharmacophores .
  • Hypothesis Testing : Design analogs with halogens (Cl, Br, I) at the 4-position to systematically evaluate halogen bonding’s contribution to bioactivity .

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